molecular formula C27H37NO6 B11697938 Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11697938
M. Wt: 471.6 g/mol
InChI Key: KTFUTNRIEKKMLR-UHFFFAOYSA-N
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Description

Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C27H37NO6 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by the addition of pentyl acetoacetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the quinoline core can interact with active sites of enzymes, inhibiting their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . Compared to these, Pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has unique properties due to the pentyl ester group, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C27H37NO6

Molecular Weight

471.6 g/mol

IUPAC Name

pentyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H37NO6/c1-8-9-10-11-34-26(30)22-16(2)28-18-14-27(3,4)15-19(29)24(18)23(22)17-12-20(31-5)25(33-7)21(13-17)32-6/h12-13,23,28H,8-11,14-15H2,1-7H3

InChI Key

KTFUTNRIEKKMLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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